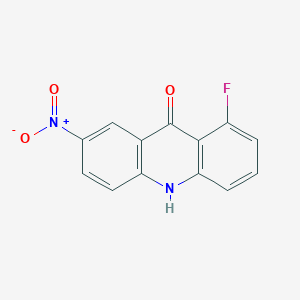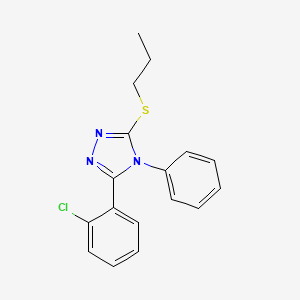
4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-phenyl-5-(propylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a propylthio group attached to the triazole ring
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl, phenyl, and propylthio precursors.
Cyclization Reaction: The key step involves the cyclization of these precursors to form the triazole ring. This is usually achieved through a reaction involving hydrazine derivatives and carbon disulfide, followed by cyclization with an appropriate reagent.
Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to promote the formation of the triazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and sensors.
Biological Research: The compound’s interactions with enzymes and receptors have been studied to understand its mechanism of action and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound is known to bind to voltage-gated sodium channels and L-type calcium channels, modulating their activity . This interaction can lead to anticonvulsant and analgesic effects, making it a potential candidate for the treatment of neurological disorders.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:
3-(2-Chlorophenyl)-4-phenyl-5-(methylthio)-4H-1,2,4-triazole: This compound differs by having a methylthio group instead of a propylthio group, which may affect its chemical reactivity and biological activity.
3-(2-Chlorophenyl)-4-phenyl-5-(ethylthio)-4H-1,2,4-triazole: The presence of an ethylthio group instead of a propylthio group can influence the compound’s solubility and interaction with biological targets.
3-(2-Chlorophenyl)-4-phenyl-5-(butylthio)-4H-1,2,4-triazole: The butylthio derivative may exhibit different pharmacokinetic properties compared to the propylthio derivative.
Properties
CAS No. |
81518-32-3 |
|---|---|
Molecular Formula |
C17H16ClN3S |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-phenyl-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C17H16ClN3S/c1-2-12-22-17-20-19-16(14-10-6-7-11-15(14)18)21(17)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
REQPGGSENYIQKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)
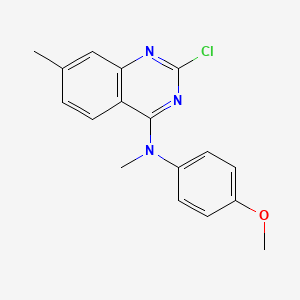
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one](/img/structure/B12921808.png)
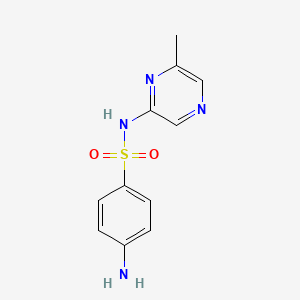
![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)
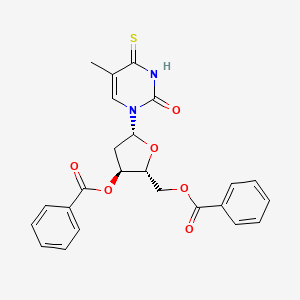
![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)
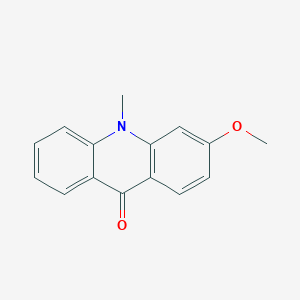
![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)
![[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol](/img/structure/B12921859.png)
![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)
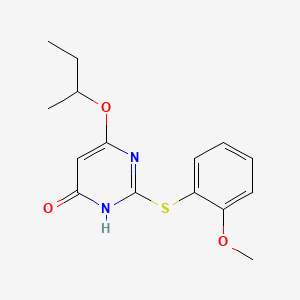
![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)
